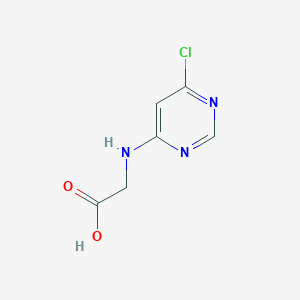2-((6-Chloropyrimidin-4-yl)amino)acetic acid
CAS No.: 1159825-92-9
Cat. No.: VC15987970
Molecular Formula: C6H6ClN3O2
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1159825-92-9 |
|---|---|
| Molecular Formula | C6H6ClN3O2 |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | 2-[(6-chloropyrimidin-4-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C6H6ClN3O2/c7-4-1-5(10-3-9-4)8-2-6(11)12/h1,3H,2H2,(H,11,12)(H,8,9,10) |
| Standard InChI Key | IJDXWEBLTQFOSD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CN=C1Cl)NCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(6-chloropyrimidin-4-yl)amino]acetic acid, reflects its core structure: a pyrimidine ring substituted with chlorine at position 6 and an amino-acetic acid group at position 4. The molecular formula is C₆H₆ClN₃O₂, with a molar mass of 187.58 g/mol. Key structural features include:
-
Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Chlorine substituent: Enhances electrophilicity at position 6, facilitating nucleophilic substitution reactions.
-
Aminoacetic acid side chain: Introduces hydrogen-bonding capacity and acidity (pKa ≈ 2.3 for carboxylic acid) .
The canonical SMILES representation, C1=C(N=CN=C1Cl)NCC(=O)O, and InChIKey IJDXWEBLTQFOSD-UHFFFAOYSA-N, provide unambiguous identifiers for computational modeling and database searches.
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:
The low LogP value indicates moderate hydrophilicity, while the high polar surface area (101 Ų) suggests strong solubility in polar solvents like water or DMSO . These properties align with its potential as a bioactive molecule targeting intracellular enzymes.
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of 2-((6-chloropyrimidin-4-yl)amino)acetic acid typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. A representative route includes:
-
Reaction of 6-chloropyrimidine-4-amine with glycine derivatives under acidic conditions.
-
Protection-deprotection strategies to prevent side reactions at the carboxylic acid group.
For example, Scheme 1 illustrates a two-step synthesis from 4,6-dichloropyrimidine:
-
Acid-catalyzed SNAr with aniline derivatives to introduce the amino group .
-
Coupling with glycine using palladium catalysts (e.g., Pd(OAc)₂, Xantphos) in dioxane at 105°C .
Yields for analogous reactions range from 8% to 72%, depending on substituents and reaction conditions .
Structural Analogues and SAR Insights
Modifications to the pyrimidine ring or amino acid side chain significantly alter bioactivity. Notable analogues include:
-
4,6-Disubstituted pyrimidines: Replacement of chlorine with bulkier groups (e.g., benzimidazole) enhances kinase inhibition (IC₅₀ < 100 nM for CDK9) .
-
Methyl ester prodrugs: Improve membrane permeability by masking the carboxylic acid .
Table 2 compares key analogues and their biological effects:
Biological Activities and Mechanisms
Kinase Inhibition
Pyrimidine derivatives exhibit potent inhibition of cyclin-dependent kinase 9 (CDK9) and Heat Shock Factor 1 (HSF1), critical targets in cancer therapy. In H2228 non-small cell lung cancer cells, analogues of 2-((6-chloropyrimidin-4-yl)amino)acetic acid induced apoptosis (EC₅₀ = 0.8 μM) and suppressed HSF1-mediated stress responses . Mechanistically, these compounds bind the ATP pocket of CDK9, disrupting phosphorylation of RNA polymerase II .
Antimicrobial and Antiviral Effects
The chloropyrimidine core confers broad-spectrum antimicrobial activity. In silico studies predict strong binding to bacterial dihydrofolate reductase (DHFR), a folate synthesis enzyme. Experimental data for related compounds show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.
| Supplier | Purity | Pack Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| Enamine US | 95% | 100 mg | 258 | 2 days |
| SIA Enamine | 95% | 2.5 g | 1,454 | 3 days |
| A2B Chem | 95% | 50 mg | 417 | 12 days |
Prices scale nonlinearly with quantity, reflecting synthesis and purification costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume